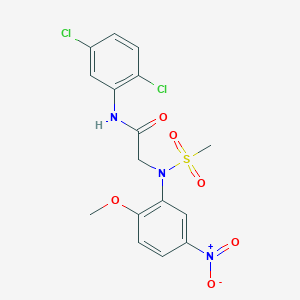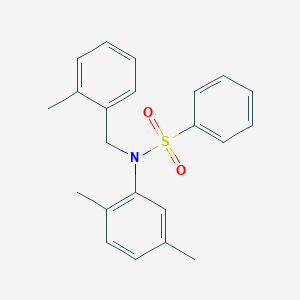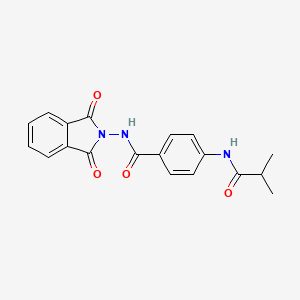![molecular formula C17H25NO2S B3485767 1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine](/img/structure/B3485767.png)
1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine
説明
1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of piperidine derivatives and is commonly referred to as Diclofenac Thiobenzamide. Its unique chemical structure has made it a subject of interest for researchers in the field of medicinal chemistry, pharmacology, and drug discovery.
作用機序
The exact mechanism of action of 1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and physiological effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, it has been shown to decrease the expression of adhesion molecules, which play a critical role in the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine in lab experiments is its ability to selectively inhibit the activity of cyclooxygenase enzymes, which makes it a valuable tool for studying the role of prostaglandins in the inflammatory response. However, one of the limitations of using this compound is its potential cytotoxicity, which can limit its use in cell-based assays.
将来の方向性
For research could include the development of more potent and selective derivatives of this compound, as well as the investigation of its potential use in combination with other anti-inflammatory agents.
Conclusion:
In conclusion, 1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine is a chemical compound with significant potential for biomedical research. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of various inflammatory disorders. Further research is needed to explore its potential applications and to develop more potent and selective derivatives of this compound.
科学的研究の応用
1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine has been extensively studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis, gout, and fever.
特性
IUPAC Name |
(3,4-diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-4-19-15-7-6-14(12-16(15)20-5-2)17(21)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMBGBSBSUJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCC(CC2)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3485686.png)

![N-(3-acetylphenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3485701.png)
![4-nitro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B3485715.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3485720.png)
![N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3485727.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B3485735.png)

![N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B3485751.png)


![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B3485781.png)
![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3485786.png)
![5-chloro-3,6-dimethyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B3485789.png)